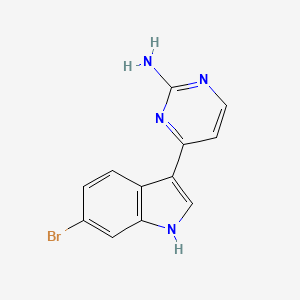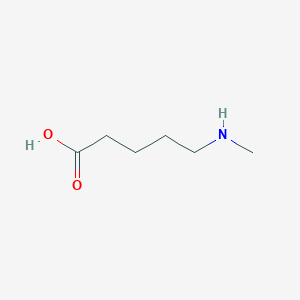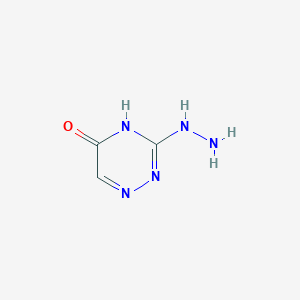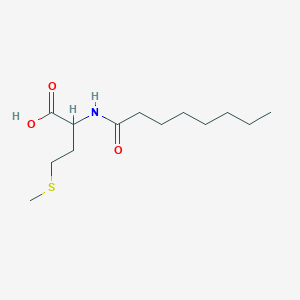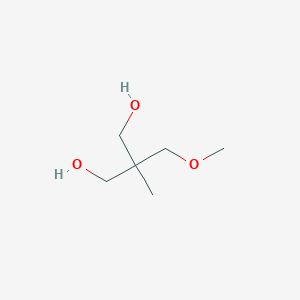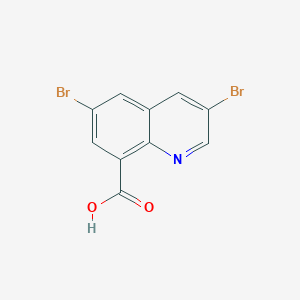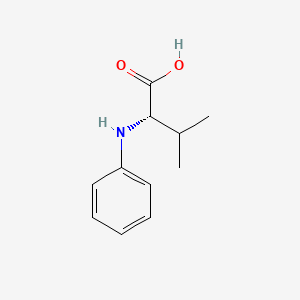
N-phenylvaline
Übersicht
Beschreibung
“N-phenylvaline” is a compound that has been studied as a potential biomarker for benzene exposure in human hemoglobin . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
“N-phenylvaline” was synthesized by reacting 3-bromo-2-methylbutyric acid with aniline . The reaction products were derivatized with PFPITC .
Molecular Structure Analysis
The structure of the pentafluorophenyl thiohydantoin derivative of “N-phenylvaline” was characterized by GC/MS in the electron impact (EI), positive (PCI), and negative chemical ionization (NCI) mode .
Wissenschaftliche Forschungsanwendungen
Genetic Research and Phenotypes
The PhenX Toolkit represents a significant tool in genetic research, particularly in genome-wide association studies (GWAS). It provides a set of high-quality, well-established measures for various research domains, facilitating replication and validation across studies. This toolkit, including its measures for phenotypes and exposures, plays a vital role in connecting phenotypic characteristics to specific genetic variations, enhancing our understanding of complex diseases and gene-environment interactions (Hamilton et al., 2011).
Medicinal Chemistry and Drug Development
N-phenylpiperazine, a compound structurally related to N-phenylvaline, has been recognized for its versatility in medicinal chemistry. It has been used in developing drugs for central nervous system disorders. The patent research on N-phenylpiperazine derivatives suggests potential for pharmacokinetic and pharmacodynamic improvements in various therapeutic areas, indicating a broader application for related compounds like N-phenylvaline (Maia et al., 2012).
Drug Synthesis and Characterization
The synthesis and characterization of compounds like 3-fluorophenmetrazine, an analog of phenmetrazine which features a phenylmorpholine structure, demonstrate the significance of N-phenylvaline-related compounds in exploring treatment options for various conditions, including obesity and drug dependence. Such studies are crucial in understanding the properties and potential applications of these compounds (McLaughlin et al., 2017).
Treatment of Phenylketonuria
Research on Pegvaliase, an enzyme therapy for phenylketonuria, highlights the use of phenylalanine ammonia lyase, which is relevant to N-phenylvaline's metabolic pathways. These studies focus on the efficacy and safety of treatments in reducing blood phenylalanine levels, offering insights into enzymatic therapies for metabolic disorders (Thomas et al., 2018).
Environmental Impact and Herbicide Degradation
Studies on the environmental fate of phenylurea herbicides, which are chemically related to N-phenylvaline, provide insights into the biodegradation and environmental impact of these compounds. Understanding the microbial metabolism of these herbicides in soil and water is crucial for assessing their environmental safety and developing strategies for mitigating their impact (Hussain et al., 2015).
Molecular Research and Cytotoxicity
Research on kulokekahilide-1, a cytotoxic depsipeptide containing 4-phenylvaline, underscores the importance of N-phenylvaline derivatives in molecular research, particularly in studying cell cytotoxicity and developing potential anticancer agents (Kimura et al., 2002).
Eigenschaften
IUPAC Name |
(2S)-2-anilino-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRPCSKHPRLQQQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446401 | |
| Record name | N-phenylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylvaline | |
CAS RN |
21671-21-6 | |
| Record name | N-phenylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



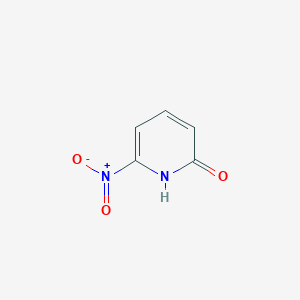

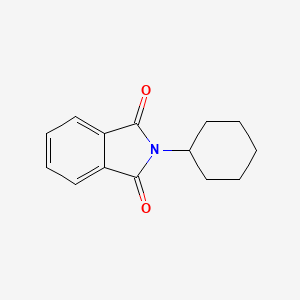
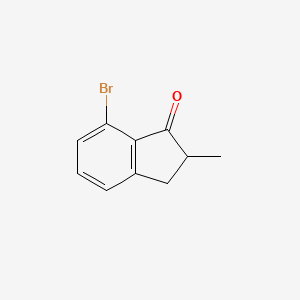
![Thieno[2,3-B]pyridin-4-amine](/img/structure/B3049638.png)
